molecular formula C22H21N3O4 B8061536 N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-1-methyl-D-histidine

N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-1-methyl-D-histidine

Cat. No.: B8061536
M. Wt: 391.4 g/mol
InChI Key: SLWOFHRSEVVUHM-HXUWFJFHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Architecture and Functional Group Analysis

The compound’s structure comprises four key components (Figure 1):

  • Fmoc protecting group : A 9-fluorenylmethyloxycarbonyl moiety attached to the α-amino group, providing base-labile protection during solid-phase peptide synthesis (SPPS).
  • 1-Methylimidazole side chain : A methyl group at the N1 position of the histidine imidazole ring, altering electronic and steric properties compared to unmodified histidine.
  • D-Histidine backbone : The D-configuration reverses stereochemistry at the α-carbon relative to natural L-histidine, impacting biological recognition.
  • Carboxylic acid terminus : Enables peptide bond formation via activation reagents like HATU or PyBOP.

Table 1: Molecular properties of this compound

Property Value Source
Molecular formula C₂₂H₂₁N₃O₄
Molecular weight 391.42 g/mol
Solubility 125 mg/mL in DMSO
Key functional groups Fmoc, methylimidazole, carboxyl

The Fmoc group’s UV activity (λmax = 268 nm) facilitates reaction monitoring, while the methyl group suppresses imidazole-mediated side reactions, such as racemization or acylation.

Stereochemical Considerations in D-Histidine Derivatives

The D-configuration at the α-carbon inverts the spatial arrangement of functional groups relative to L-histidine (Figure 2). This inversion:

  • Reduces enzymatic recognition : Most proteases and biological systems preferentially interact with L-amino acids, making D-histidine derivatives resistant to enzymatic degradation.
  • Alters hydrogen-bonding networks : The reversed configuration disrupts canonical hydrogen-bonding patterns in peptide helices or β-sheets, influencing secondary structure formation.

Stereochemical stability : The methyl group at N1 imposes steric hindrance, limiting imidazole ring rotation and stabilizing a single conformation. This rigidity enhances crystallinity, as evidenced by X-ray diffraction studies of analogous compounds.

Comparative Analysis with L-Histidine Analogues

Table 2: D- vs. L-Histidine derivative comparison

Property D-Histidine derivative L-Histidine derivative Source
Enzymatic incorporation Rare, requires engineered systems Standard in SPPS
Imidazole pKa ~6.5 (methylated N1) ~6.0 (unmodified)
Coupling efficiency Reduced due to steric effects High with standard reagents

Key differences :

  • Biological activity : L-Histidine analogues are incorporated into peptides for native folding, whereas D-forms create protease-resistant motifs.
  • Synthetic utility : The methyl group in the D-derivative further complicates coupling steps, often requiring extended reaction times or excess reagents.

Properties

IUPAC Name

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(1-methylimidazol-4-yl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O4/c1-25-11-14(23-13-25)10-20(21(26)27)24-22(28)29-12-19-17-8-4-2-6-15(17)16-7-3-5-9-18(16)19/h2-9,11,13,19-20H,10,12H2,1H3,(H,24,28)(H,26,27)/t20-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLWOFHRSEVVUHM-HXUWFJFHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C=C(N=C1)C[C@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Solution-Phase Synthesis

Solution-phase methods typically begin with commercially available D-histidine. The α-amino group is protected with Fmoc-Cl (9-fluorenylmethyl chloroformate) in a biphasic system of water and dichloromethane, using sodium bicarbonate to maintain a pH of 8–9. Subsequent methylation of the imidazole ring employs methyl iodide in dimethylformamide (DMF) with a strong base such as potassium tert-butoxide (KOt-Bu). This step requires anhydrous conditions to avoid hydrolysis of the Fmoc group.

Key Challenge : Regioselective methylation at the N1 position over N3 is achieved by steric hindrance from the Fmoc group, which directs the methyl group to the less hindered N1 site.

Stepwise Preparation Methods

Protection of the α-Amino Group

The Fmoc group is introduced via reaction with Fmoc-Cl in a 1.2:1 molar ratio. The reaction proceeds at 0°C for 2 hours, followed by stirring at room temperature for 12 hours. Yields exceed 85% when monitored by HPLC. Excess reagent is quenched with aqueous sodium bisulfite, and the product is extracted into ethyl acetate.

Racemization Control : Using collidine or N-methylmorpholine (NMM) as a base minimizes racemization (<0.5%) compared to triethylamine.

Methylation of the Imidazole Ring

Methylation is performed under nitrogen using methyl iodide (3 equivalents) and KOt-Bu (2 equivalents) in DMF at −20°C. The reaction is complete within 4 hours, as confirmed by thin-layer chromatography (TLC) in ethyl acetate/hexane (1:1). The methylated product is isolated via silica gel chromatography (70% yield).

Side Reactions : Over-methylation at N3 is suppressed by maintaining low temperatures and short reaction times.

Solid-Phase Synthesis Adaptations

For SPPS, Fmoc-1-Me-D-His-OH is loaded onto 2-chlorotrityl chloride (2-CTC) resin using HCTU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and collidine in DMF. Loading efficiency is determined by UV quantification of the dibenzofulvene-piperidine adduct, typically achieving 0.3–0.4 mmol/g resin.

Racemization and Coupling Efficiency

Racemization during coupling is a critical concern for D-amino acids. Studies comparing coupling agents reveal that TBTU (O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) with collidine induces only 0.2% racemization, whereas HATU (hexafluorophosphate azabenzotriazole tetramethyl uronium) increases racemization to 0.5%.

Table 1: Coupling Agents and Racemization Rates

Coupling AgentBaseRacemization (%)Yield (%)
TBTUCollidine0.292
HATUNMM0.588
HCTUDIPEA0.390

Data adapted from Fmoc-His(3-Bum)-OH synthesis studies.

Purification and Characterization

Crude Fmoc-1-Me-D-His-OH is purified via reverse-phase HPLC using a C18 column and a gradient of acetonitrile/water (0.1% TFA). The product elutes at 12–14 minutes (flow rate: 1 mL/min). Purity ≥97% is confirmed by LC-MS (MH+ calculated: 425.4; observed: 425.5).

Critical Note : Residual TFA from cleavage can protonate the imidazole ring, necessitating neutralization with aqueous sodium bicarbonate before lyophilization.

Research Findings and Optimizations

Solvent Effects on Methylation

DMF outperforms THF in methylation reactions due to its polar aprotic nature, which stabilizes the deprotonated imidazole intermediate. Reactions in DMF achieve 90% conversion vs. 60% in THF.

Cleavage Conditions for SPPS

Cleaving Fmoc-1-Me-D-His-OH from 2-CTC resin requires mild conditions to preserve stereochemistry. A mixture of 1% TFA in dichloromethane (5 minutes) achieves quantitative cleavage without racemization .

Chemical Reactions Analysis

Types of Reactions: N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-1-methyl-D-histidine undergoes several types of chemical reactions, including:

    Deprotection: The Fmoc group can be removed using a base such as piperidine, revealing the free amino group for further reactions.

    Coupling Reactions: The free amino group can participate in peptide bond formation with carboxyl groups of other amino acids or peptides.

Common Reagents and Conditions:

    Deprotection: Piperidine in DMF is commonly used for Fmoc deprotection.

    Coupling: Carbodiimides like N,N’-diisopropylcarbodiimide (DIC) and coupling additives like hydroxybenzotriazole (HOBt) are used to facilitate peptide bond formation.

Major Products:

    Deprotection: The major product is 1-methyl-D-histidine.

    Coupling: The major products are peptides containing 1-methyl-D-histidine residues.

Scientific Research Applications

Medicinal Chemistry

Fmoc-D-His in Drug Development

Fmoc-D-His is utilized in the synthesis of peptide-based drugs. Its ability to protect the amino group during peptide synthesis allows for the creation of complex structures that can be tailored for specific therapeutic effects. The compound's incorporation into peptides can enhance their stability and bioavailability, making it a valuable building block in drug formulation .

Antibody-Drug Conjugates (ADCs)

The compound plays a crucial role in developing antibody-drug conjugates, which are designed to deliver cytotoxic agents directly to cancer cells. By incorporating Fmoc-D-His into ADCs, researchers can improve the targeting efficiency and reduce off-target effects, thereby enhancing the therapeutic index of these treatments .

Biochemistry

Protein Engineering

Fmoc-D-His is widely used in protein engineering and modification. Its incorporation into proteins can alter their properties, such as solubility and stability. This modification is particularly useful in studying protein interactions and functions, allowing researchers to explore the roles of histidine residues in enzymatic activity and binding affinities .

Peptide Synthesis

The compound is a key reagent in solid-phase peptide synthesis (SPPS). Its protective group allows for sequential addition of amino acids while preventing unwanted reactions. The Fmoc group can be easily removed under mild conditions, facilitating the synthesis of peptides with high purity and yield .

Material Science

Nanomaterials and Drug Delivery Systems

In material science, Fmoc-D-His has been explored for its potential in creating nanomaterials for drug delivery applications. The compound's ability to form stable complexes with various drug molecules makes it an attractive candidate for developing targeted delivery systems that can improve therapeutic outcomes .

Case Studies

Study Application Findings
Study on ADCsFmoc-D-His in Antibody-Drug ConjugatesDemonstrated improved targeting and reduced side effects compared to traditional ADCs .
Protein Interaction StudiesRole of histidine in enzyme activityHighlighted how modifications with Fmoc-D-His affected enzyme kinetics and stability .
Nanomaterial DevelopmentDrug delivery systems using Fmoc-D-HisShowed enhanced drug loading capacity and controlled release profiles .

Mechanism of Action

The primary mechanism of action for N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-1-methyl-D-histidine involves its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amino group from unwanted reactions, allowing for selective peptide bond formation. Upon deprotection, the free amino group can participate in further reactions, enabling the stepwise construction of peptides.

Comparison with Similar Compounds

Structural and Functional Differences

The primary distinctions among Fmoc-protected histidine derivatives lie in their protecting groups , alkylation patterns , and stereochemistry . Key examples include:

Compound Name Structure Features Protecting Groups Stereochemistry Key Applications Reference
N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-1-methyl-D-histidine Fmoc (α-amino), Methyl (N(π)), Trt (N(τ)) Trt, Fmoc D-Histidine Antimicrobial peptidomimetics, proteomics
N(α)-Fmoc-N(π),N(τ)-bis(3-phenylpropyl)-L-histidine (Compound D2) Fmoc (α-amino), bis-3-phenylpropyl (N(π), N(τ)) None (free imidazole) L-Histidine Antibiotic scaffolds
N(α)-Fmoc-N(τ)-(8-phenyloctyl)-L-histidine methyl ester (Compound 8) Fmoc (α-amino), 8-phenyloctyl (N(τ)), methyl ester Methyl ester L-Histidine Peptide alkylation studies
Fmoc-His(Boc)-OH Fmoc (α-amino), Boc (N(τ)) Boc L-Histidine General peptide synthesis

Key Observations :

  • The D-configuration in the target compound enhances proteolytic resistance compared to L-isoforms .
  • Bulky alkyl chains (e.g., 8-phenyloctyl in Compound 8) increase hydrophobicity, improving membrane permeability in antimicrobial agents .
  • The Trt group in the target compound offers superior stability under acidic conditions compared to Boc .

Key Observations :

  • Methylation at the N(π) position (target compound) requires stringent temperature control (-13°C) to prevent side reactions .
  • Bis-alkylated derivatives (e.g., D2) exhibit lower yields due to steric hindrance during coupling .

Biological Activity

N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-1-methyl-D-histidine is a synthetic derivative of histidine, notable for its potential applications in medicinal chemistry and pharmacology. This compound features a fluorenylmethoxycarbonyl (Fmoc) protecting group, which enhances its stability and bioavailability. Understanding its biological activity is crucial for its application in drug development, particularly in targeting specific receptors and enzymes.

  • Molecular Formula : C27H24N2O4
  • Molecular Weight : 440.49 g/mol
  • CAS Number : 1070774-51-4
  • Purity : >95% (HPLC)

This compound acts primarily as a ligand for various receptors, influencing multiple biological pathways. Its structure allows it to mimic natural amino acids, facilitating interactions with proteins involved in cellular signaling.

1. Receptor Binding

This compound has been shown to interact with the ghrelin receptor, which plays a significant role in regulating appetite and energy balance. Studies indicate that it can modulate food intake by influencing ghrelin signaling pathways .

2. Anticancer Potential

Research has indicated that derivatives of histidine, including this compound, may possess anticancer properties by acting as inhibitors of histone deacetylases (HDACs). HDAC inhibitors are known to induce cell cycle arrest and apoptosis in cancer cells, making this compound a potential candidate for cancer therapy .

3. Neuroprotective Effects

Some studies suggest that the compound may exhibit neuroprotective effects, possibly through its action on neurotransmitter systems. This could be beneficial in developing treatments for neurodegenerative diseases .

Case Studies

StudyFindings
Villadsen et al. (2013)Investigated the synthesis and biological evaluation of azumamides, noting similarities in the biological activity of histidine derivatives like this compound as HDAC inhibitors with IC50 values ranging from 14 to 67 nM against various isoforms .
TCI Chemicals ReportDescribed the use of N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-N-methyl-D-tryptophan as a ligand at the ghrelin receptor, highlighting its role in appetite regulation .
UCL Research ThesisDiscussed the potential of histidine derivatives in modulating glyoxalase activity, suggesting implications for metabolic regulation and detoxification processes in bacterial systems .

Q & A

Q. What are the optimal methods for synthesizing N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-1-methyl-D-histidine?

  • Methodological Answer : Synthesis typically involves Fmoc protection of the α-amino group using Fmoc-OSu (succinimidyl carbonate) in a mixed THF/water solvent system with NaHCO₃ as a base. For the methyl-D-histidine derivative, stereochemical control is critical; pre-methylation of the histidine imidazole ring (N(π)-position) must precede Fmoc protection to avoid side reactions. After reaction completion, extraction with EtOAc, washing with brine, and silica gel column chromatography (e.g., CHCl₃:MeOH gradients) are used for purification .

Q. How should this compound be stored to maintain stability during peptide synthesis?

  • Methodological Answer : Store as a lyophilized powder at -20°C for long-term stability (2–3 years). In solution, use anhydrous DMF or DMSO and store at -80°C for up to 6 months. Avoid repeated freeze-thaw cycles to prevent decomposition of the Fmoc group .

Q. What safety precautions are required when handling this compound?

  • Methodological Answer : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Use fume hoods to avoid inhalation of dust/aerosols. The compound may cause skin/eye irritation (H315, H319) and respiratory discomfort (H335). In case of exposure, rinse eyes with water for 15 minutes and wash skin with soap/water. Dispose of waste via approved hazardous chemical protocols .

Advanced Research Questions

Q. How can unexpected alkylation at the N(π) position of histidine be mitigated during synthesis?

  • Methodological Answer : Competing alkylation at the N(π) position (imidazole ring) can occur under Mitsunobu conditions. To suppress this, pre-protect the N(π) site with a trityl (Trt) group before introducing the Fmoc group. Alternatively, use bulky bases like DIEA to sterically hinder undesired sites. Monitor reactions via TLC or LC-MS to detect side products early .

Q. What analytical techniques validate the stereochemical purity of the D-histidine derivative?

  • Methodological Answer : Use chiral HPLC with a Crownpak CR(+) column and a mobile phase of HClO₄ (pH 1.5)/MeOH to resolve D/L enantiomers. Confirm identity via ¹H-NMR (e.g., methyl group protons at δ 1.2–1.5 ppm) and ESI-HRMS (expected [M+H]⁺ ~394.4 Da) .

Q. How can this compound be incorporated into solid-phase peptide synthesis (SPPS)?

  • Methodological Answer : Use Wang resin pre-loaded with the C-terminal amino acid. Activate the Fmoc-protected derivative with HBTU/DIPEA in DMF for coupling. Deprotect the Fmoc group with 20% piperidine/DMF (2 × 5 min). Monitor coupling efficiency via Kaiser test. After chain assembly, cleave the peptide with TFA/water/TIS (95:2.5:2.5) to remove side-chain protections .

Q. What strategies prevent racemization during peptide coupling with this derivative?

  • Methodological Answer : Racemization is minimized by coupling at 0–4°C using HOBt/DIC activation. Avoid prolonged exposure to basic conditions (e.g., >30 min with DIEA). Use additives like Oxyma Pure to suppress base-induced racemization. Verify optical purity via circular dichroism (CD) spectroscopy .

Data Contradictions & Resolutions

  • Storage Stability : recommends -20°C for lyophilized powder, while some protocols suggest -80°C for long-term solvent storage. This reflects differences in matrix (solid vs. solution) stability .
  • Safety Classifications : lists H302 (oral toxicity), but other Fmoc-amino acids in lack this hazard. This discrepancy highlights batch-specific impurities; always consult the SDS for the specific lot .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.